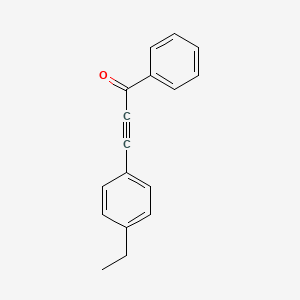
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of ynones, which are characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one can be synthesized through the acylation of terminal alkynes with N-acylbenzotriazole in the presence of zinc chloride as a catalyst. The reaction is typically carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), which facilitates the reaction and allows for the recovery and reuse of the ionic liquid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes such as the one mentioned above. The use of ionic liquids and catalytic systems can be optimized for large-scale production to ensure high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triple bond and carbonyl group allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylprop-2-yn-1-one: Similar structure but lacks the ethyl group on the phenyl ring.
3-Phenyl-1-p-tolyl-propynone: Similar structure with a methyl group instead of an ethyl group.
1-Phenyl-2-propyn-1-one: Lacks the additional phenyl ring.
Uniqueness
1-Phenyl-3-(4-ethylphenyl)prop-2-yn-1-one is unique due to the presence of both a phenyl and an ethyl-substituted phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in specific applications, such as increased binding affinity or selectivity for certain targets .
Properties
Molecular Formula |
C17H14O |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H14O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h3-11H,2H2,1H3 |
InChI Key |
NLLZTGOLECLCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















